molecular formula C17H12Cl2N4O2 B11465003 3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B11465003
M. Wt: 375.2 g/mol
InChI Key: HDGMXWZEXSDKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex organic compound characterized by its unique imidazo[1,5-b][1,2,4]triazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate isocyanate to yield the desired imidazo[1,5-b][1,2,4]triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C17H12Cl2N4O2

Molecular Weight

375.2 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C17H12Cl2N4O2/c18-12-3-1-11(2-4-12)9-22-16(24)20-15-10-21(17(25)23(15)22)14-7-5-13(19)6-8-14/h1-8H,9-10H2

InChI Key

HDGMXWZEXSDKHE-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=O)N(N2C(=O)N1C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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